1-(Fluoromethyl)-4-nitro-1H-pyrazole
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Overview
Description
1-(Fluoromethyl)-4-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a fluoromethyl group at the 1-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-4-nitro-1H-pyrazole typically involves the fluoromethylation of a pyrazole precursor. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process involves the generation of fluoromethyl radicals from fluoroiodomethane using visible light and tris(trimethylsilyl)silane, which facilitates the formation of C(sp^3)–CH_2F bonds via a radical chain process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(Fluoromethyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the fluoromethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Reduction: 1-(Fluoromethyl)-4-amino-1H-pyrazole.
Oxidation: Products may include carboxylic acids or other oxidized derivatives of the fluoromethyl group.
Scientific Research Applications
1-(Fluoromethyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the development of agrochemicals and other industrial chemicals due to its unique properties
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
- 1-(Fluoromethyl)-3-nitro-1H-pyrazole
- 1-(Fluoromethyl)-4-nitro-1H-imidazole
- 1-(Fluoromethyl)-4-nitro-1H-triazole
Uniqueness: 1-(Fluoromethyl)-4-nitro-1H-pyrazole is unique due to the specific positioning of the fluoromethyl and nitro groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C4H4FN3O2 |
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Molecular Weight |
145.09 g/mol |
IUPAC Name |
1-(fluoromethyl)-4-nitropyrazole |
InChI |
InChI=1S/C4H4FN3O2/c5-3-7-2-4(1-6-7)8(9)10/h1-2H,3H2 |
InChI Key |
DVEVEOCETCRFFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CF)[N+](=O)[O-] |
Origin of Product |
United States |
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